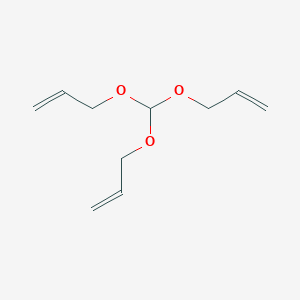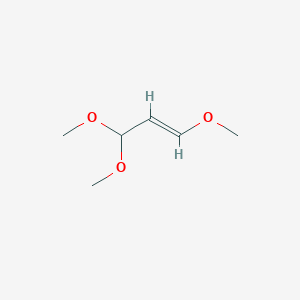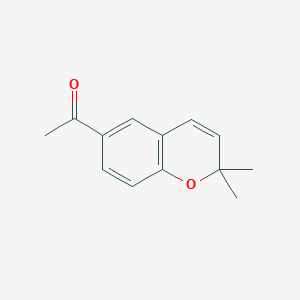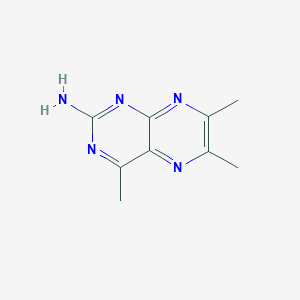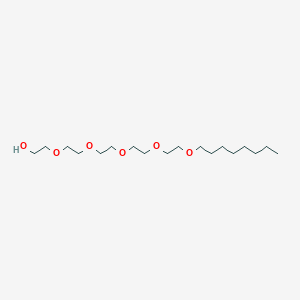
Distearyl phosphite
Vue d'ensemble
Description
Distearyl phosphite is a phosphite that is a highly effective color and molecular weight stabilizer for polyolefins, polyesters, elastomers, styrenics, engineering thermoplastics, and adhesive formulations . It also contributes to the thermal and UV stability of these polymers .
Synthesis Analysis
Phosphite and phosphonite esters are synthesized through various methods. For instance, a highly efficient catalytic method for the synthesis of phosphite diesters uses a readily available phosphonylation reagent and alcohols with environmentally benign Zn (II) catalysts . Another method involves the esterification of monosubstituted phosphinic acids with orthosilicates .Molecular Structure Analysis
The molecular formula of this compound is C36H75O3P . It is also known as Distearyl Pentaerythritol Diphosphite with a molecular formula of C41H82O6P2 .Chemical Reactions Analysis
Phosphites, including this compound, are known to undergo various chemical reactions. For instance, they can decompose hydroperoxides, with the reactivity decreasing with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .Physical And Chemical Properties Analysis
This compound appears as white flakes . It has a specific gravity of 0.920-0.935 at 60°C/15.5°C, an acid number of 1.0 max, and a refractive index of 1.4560 - 1.4590 at 60°C . It has a phosphorus content of 7.8-8.2%, a flash point of 185°C, and a melt range of 37-46°C .Applications De Recherche Scientifique
1. Plant Pathogen Management
Distearyl phosphite, as a form of phosphite (Phi), is notable for its use in managing plant pathogens. Studies have shown that phosphite can significantly inhibit the incidence of diseases like Xanthomonas oryzae pv. oryzae and Pyricularia grisea in rice, thanks to its ability to induce the expression of defense-related genes in plants (Huang, Cai, Zhang, & Ruan, 2020). Similarly, phosphite compounds have been found to reduce disease severity in potato seed tubers and foliage, offering protection against pathogens such as Phytophthora infestans, Fusarium solani, and Rhizoctonia solani (Lobato et al., 2008).
2. Biostimulation and Stress Management
Phosphite has been recognized as a biostimulant, enhancing plant performance under stressful environments. It is effective against pathogenic bacteria, oomycetes, fungi, and nematodes, thereby improving the yield and quality of various crops (Trejo-Téllez & Gómez-Merino, 2018). Additionally, phosphite applications induce molecular modifications in plant tissues, enhancing resistance to pathogens, as observed in potato tuber periderm and cortex (Olivieri et al., 2012).
3. Role in Synthetic Applications
A specific mention of this compound is found in its application as a stabilizer in polyolefin, where it is used to protect against melt flow, color change, degradation, and U.V. exposure. Its widespread usage in polymers is due to its FDA-sanctioned use in olefin polymers (Lewis, 1984).
4. Impact on Plant Defense Mechanisms
Research indicates that phosphite triggers plant defense responses, potentially providing increased resistance against various diseases. This includes the priming of hydrogen peroxide and superoxide anion production in potato leaves, enhancing the response to pathogen infection (Machinandiarena et al., 2012).
Mécanisme D'action
Orientations Futures
Phosphites, including Distearyl phosphite, have been studied for their potential to accelerate the hydrolysis of biodegradable polyesters, which could lead to faster biodegradation behavior . This could be beneficial for reducing the residence time of polymers in composting facilities or during home composting, and as litter or microplastic residues .
Propriétés
IUPAC Name |
dioctadecoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAFOJPRGDZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885077 | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19047-85-9 | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019047859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, dioctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



